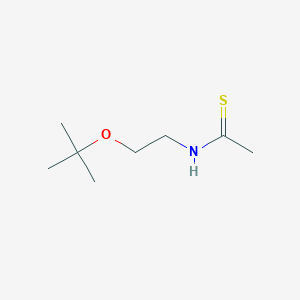

n-(2-Tert-butoxyethyl)thioacetamide

Description

N-(2-Tert-butoxyethyl)thioacetamide is a thioacetamide derivative characterized by a tert-butoxyethyl group (-CH₂CH₂-O-tert-butyl) attached to the nitrogen atom of the thioacetamide backbone (structure: CH₃C(S)NH-CH₂CH₂-O-C(CH₃)₃). Thioacetamides are broadly utilized in organic synthesis, polymer chemistry, and pharmaceuticals, but their toxicity profiles often necessitate structural modifications for safer use .

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]ethanethioamide |

InChI |

InChI=1S/C8H17NOS/c1-7(11)9-5-6-10-8(2,3)4/h5-6H2,1-4H3,(H,9,11) |

InChI Key |

CJHJCNYPRPUCRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NCCOC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-Tert-butoxyethyl)thioacetamide with structurally or functionally related compounds, emphasizing molecular properties, toxicity, and applications.

Key Comparative Insights:

Structural Modifications and Toxicity: Thioacetamide’s hepatotoxicity and carcinogenicity are linked to metabolic activation by hepatic mixed-function oxidases, producing reactive metabolites like thioacetamide sulfine . Structural analogs with bulky substituents (e.g., tert-butyl groups) may alter metabolic pathways.

Solubility and Reactivity: Thioacetamide’s high water solubility facilitates its use in aqueous reactions but also contributes to systemic toxicity . In contrast, tert-butyl-substituted derivatives (e.g., 2-(2-Tert-butylphenoxy)thioacetamide) likely exhibit increased lipophilicity, enhancing compatibility with organic solvents and polymer matrices .

Applications :

- Thioacetamide is widely used as a vulcanizing agent and analytical reagent . Derivatives like N-(2-Methyl-benzothiazol-6-yl)thioacetamide are employed in electrochemical sensors for metal ion detection , while benzhydryl thioacetamide serves as a high-purity specialty chemical . This compound may find applications in controlled-release drug delivery systems due to its hydrolytically stable tert-butoxyethyl group.

Synthetic Utility :

- Thioacetamide derivatives are key intermediates in heterocyclic synthesis. For instance, X-ray diffraction studies of structurally similar thiadiazole-triazine hybrids highlight their role in constructing complex pharmacophores .

Research Findings and Mechanistic Considerations

- Metabolic Activation : Thioacetamide requires cytochrome P450-mediated conversion to thioacetamide sulfine for toxicity, a process inhibited by antioxidants and enzyme inhibitors (e.g., SKF 525-A) . Structural analogs with electron-withdrawing or bulky groups may slow this activation.

- Cataractogenesis : Chronic thioacetamide exposure causes lens epithelial proliferation in rainbow trout, suggesting ocular toxicity risks . Substituted derivatives might mitigate such effects through reduced bioavailability.

- Coordination Chemistry : N-tert-butyl-2-chloroacetamide demonstrates utility in synthesizing metal-ligand complexes, implying that this compound could similarly act as a chelating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.